molecular formula C14H20N2O B8619325 3,3-Dimethyl-6-morpholinoindoline

3,3-Dimethyl-6-morpholinoindoline

Cat. No. B8619325
M. Wt: 232.32 g/mol
InChI Key: FRUUEHGTMHFXAC-UHFFFAOYSA-N
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Patent
US08765940B2

Procedure details

1-(3,3-Dimethyl-6-morpholinoindolin-1-yl)ethanone was dissolved in acetonitrile (100 mL) and treated with 5 N HCl (50 mL) at 95° C. After 2 h, the mixture was cooled to rt. The reaction was carefully neutralized with saturated NaHCO3 solution to pH 10 and extracted with EtOAc (100 mL×4). The combined organics were washed with water, brine, dried, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (EtOAc/hexane, 0/1 to 1/0) to give 4-(3,3-dimethylindolin-6-yl)morpholine as a white solid: 1H NMR (400 MHz, DMSO-d6) δ ppm 6.80 (1H, d, J=7.8 Hz), 6.14 (1H, dd, J=8.0, 2.2 Hz), 6.09 (1H, d, J=2.0 Hz), 5.28 (1H, s), 3.65-3.73 (4H, m), 3.13 (2H, d, J=2.0 Hz), 2.92-2.99 (4H, m), 1.17 (6H, s). Mass Spectrum (ESI) m/e=233.2 (M+1).
Name
1-(3,3-Dimethyl-6-morpholinoindolin-1-yl)ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:20])[C:10]2[C:5](=[CH:6][C:7]([N:11]3[CH2:16][CH2:15][O:14][CH2:13][CH2:12]3)=[CH:8][CH:9]=2)[N:4](C(=O)C)[CH2:3]1.Cl.C([O-])(O)=O.[Na+]>C(#N)C>[CH3:1][C:2]1([CH3:20])[C:10]2[C:5](=[CH:6][C:7]([N:11]3[CH2:16][CH2:15][O:14][CH2:13][CH2:12]3)=[CH:8][CH:9]=2)[NH:4][CH2:3]1 |f:2.3|

Inputs

Step One
Name
1-(3,3-Dimethyl-6-morpholinoindolin-1-yl)ethanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CN(C2=CC(=CC=C12)N1CCOCC1)C(C)=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 mL×4)
WASH
Type
WASH
Details
The combined organics were washed with water, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (EtOAc/hexane, 0/1 to 1/0)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(CNC2=CC(=CC=C12)N1CCOCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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